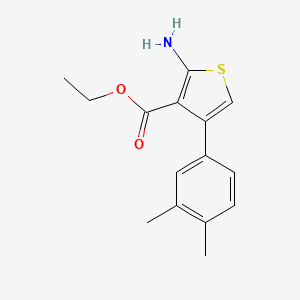

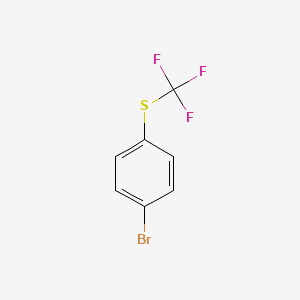

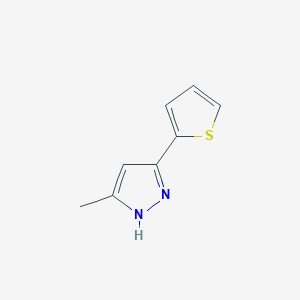

3-Methyl-5-(2-thienyl)-1h-pyrazole

Übersicht

Beschreibung

3-Methyl-5-(2-thienyl)-1H-pyrazole is a heterocyclic compound derived from the pyrazole family. It is a five-membered ring containing a nitrogen atom and two sulfur atoms in the ring structure. It is a colorless solid with a melting point of 140°C and a boiling point of 279°C. It has been widely used in various scientific research applications, such as in the synthesis of new drugs and in the study of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

3-Methyl-5-(2-thienyl)-1H-pyrazole derivatives exhibit notable antimicrobial properties. For instance, a study by Aly (2016) demonstrated that compounds based on thieno[3,2-c]pyrazole derivatives, including 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carbohydrazide, showed moderate to high antimicrobial activity against various microorganisms like Aspergillus fumigatus and Escherichia coli (Aly, 2016).

Cannabinoid-1 Receptor Antagonists

The bioisosteric replacement of pyrazole 5-aryl moiety with 2-thienyl in certain pyrazole derivatives, including this compound, has led to the discovery of potent and selective cannabinoid-1 receptor antagonists. These compounds have shown potential in weight reduction in diet-induced obese mouse models, as found in a study by Tseng et al. (2008) (Tseng et al., 2008).

Organometallic Chemistry

In organometallic chemistry, this compound has been used in the synthesis of C-organostannyl- and organosilyl-derivatives. Hill et al. (2001) synthesized and characterized compounds like 1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazole with organometallic elements like Sn and Si (Hill et al., 2001).

Synthesis of Heterocyclic Compounds

The compound is utilized in the synthesis of various heterocyclic compounds with potential pharmacological activities. For instance, Turgut and Oecal (2002) reported the synthesis of 1,3,5-trisubstituted pyrazoles by reacting carboxylic acids derivatives with 1,4-dianion of methyl 2-thienyl ketone N-ethoxycarbonylhydrazone (Turgut & Oecal, 2002).

Anti-inflammatory and Antimicrobial Agents

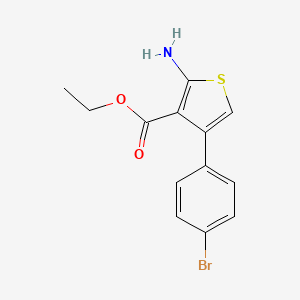

Compounds derived from this compound have been explored for their potential as anti-inflammatory and antimicrobial agents. Bekhit and Fahmy (2003) synthesized derivatives like 3-(5-bromo-2-thienyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and evaluated them for these properties (Bekhit & Fahmy, 2003).

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding properties of this compound derivatives. Mahajan et al. (2016) synthesized derivatives of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide and evaluated them for antioxidant and anti-inflammatory activities, supported by molecular docking studies (Mahajan et al., 2016).

Antimicrobial and Anti-Inflammatory Agents

A study by Dodiya et al. (2008) on the synthesis of substituted pyrazolo(3',4':4,5)thieno(2,3-d)pyrimidin-8-ones from 5-amino-3-methyl-1H-thieno(3,2-c)pyrazole-6-carbonitrile also indicated antimicrobial activity against various bacterial strains (Dodiya et al., 2008).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s worth noting that thiazole derivatives, which share a similar structure, have been found to exhibit their biological activities through various mechanisms . For example, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways . For instance, thiazole derivatives have been found to exhibit a wide range of biological activities, affecting various biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methyl-3-thiophen-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPUABRSNLEURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353284 | |

| Record name | 3-methyl-5-(2-thienyl)-1h-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31618-80-1 | |

| Record name | 3-methyl-5-(2-thienyl)-1h-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)